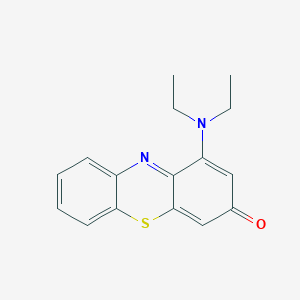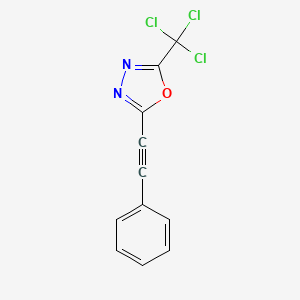
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features both phenylethynyl and trichloromethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide derivative with trichloroacetic acid in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
化学反应分析
Types of Reactions
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the trichloromethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trichloromethyl group.
Major Products
The major products formed from these reactions include carboxylic acids, phenylethyl derivatives, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific electronic or photophysical properties
作用机制
The mechanism by which 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues, while the trichloromethyl group can form hydrogen bonds or participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
相似化合物的比较
Similar Compounds
- 2-(Phenylethynyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(Phenylethynyl)-5-(dichloromethyl)-1,3,4-oxadiazole
- 2-(Phenylethynyl)-5-(bromomethyl)-1,3,4-oxadiazole
Uniqueness
2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The trichloromethyl group is highly electronegative, which can influence the compound’s stability and reactivity in various chemical reactions .
属性
CAS 编号 |
137888-30-3 |
|---|---|
分子式 |
C11H5Cl3N2O |
分子量 |
287.5 g/mol |
IUPAC 名称 |
2-(2-phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H5Cl3N2O/c12-11(13,14)10-16-15-9(17-10)7-6-8-4-2-1-3-5-8/h1-5H |
InChI 键 |
ALCCMGHQXWDTFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=NN=C(O2)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



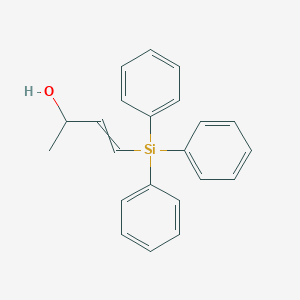
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
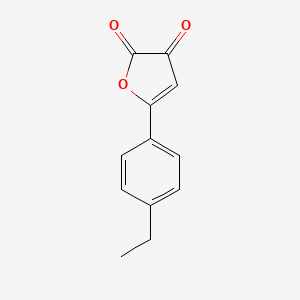
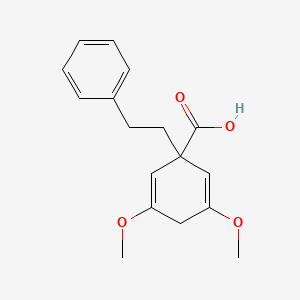
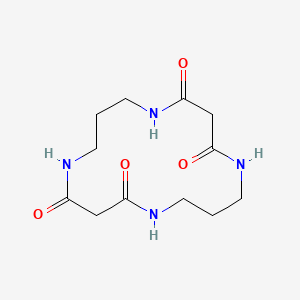
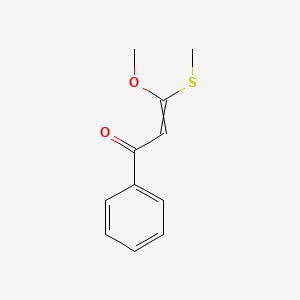


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
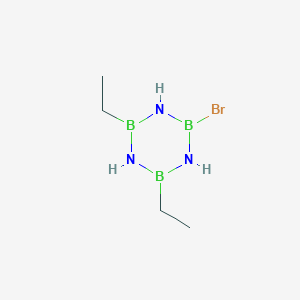
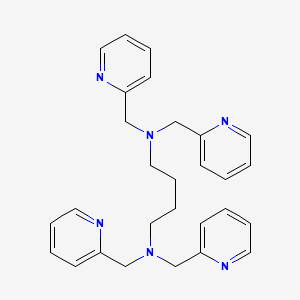
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
